molecular formula C12H11FN2O2 B2883542 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid CAS No. 837379-69-8

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid

Cat. No.: B2883542
CAS No.: 837379-69-8
M. Wt: 234.23
InChI Key: VCTDIQKAMVWQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid (CAS: 837379-69-8) is a fluorinated heterocyclic compound with a pyridoindole core fused to a carboxylic acid group. Its molecular formula is C₁₂H₁₁FN₂O₂, and it has a molecular weight of 234.23 g/mol . The compound is characterized by a tetrahydropyridine ring fused to an indole system, with a fluorine substituent at the 6-position and a carboxylic acid group at the 1-position (Figure 1).

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and fluorination strategies. For example, derivatives of pyrido[3,4-b]indole are often synthesized via Pictet-Spengler or Bischler-Napieralski reactions, followed by selective functionalization .

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-6-1-2-9-8(5-6)7-3-4-14-11(12(16)17)10(7)15-9/h1-2,5,11,14-15H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTDIQKAMVWQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=C(N2)C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vicarious Nucleophilic Substitution (VNS) for C-6 Fluorination

Early-stage fluorination via VNS enables precise positioning of fluorine on the indole ring. In a method adapted from 5-fluoroindole synthesis, a nitroindole precursor undergoes deoxyfluorination using diethylaminosulfur trifluoride (DAST) or XtalFluor-E. The reaction proceeds in anhydrous dichloromethane at −20°C, achieving 72–85% yields. Critical parameters include:

Parameter Optimal Condition Yield Impact
Temperature −20°C to 0°C Prevents side reactions
Fluorinating Agent DAST (1.2 equiv) Higher regioselectivity
Solvent Anhydrous CH₂Cl₂ Minimizes hydrolysis

This step is typically followed by catalytic hydrogenation (Pd/C, H₂, EtOH) to reduce nitro groups while preserving the fluorine substituent.

Pyrido[3,4-b]indole Core Construction

Pictet-Spengler Cyclization

The β-carboline scaffold forms via acid-catalyzed condensation of 6-fluoroindole derivatives with aldehydes. Using trifluoroacetic acid (TFA) in dichloroethane at 80°C, the reaction achieves 68–74% yields. For example:

$$ \text{6-Fluoroindole} + \text{Glyoxylic acid} \xrightarrow{\text{TFA, 80°C}} \text{1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole} $$

Key modifications from literature include:

  • Protecting Groups : Boc protection of the indole nitrogen prevents unwanted side reactions.
  • Stereocontrol : Chiral aldehydes induce enantioselectivity, though racemic mixtures dominate in non-chiral conditions.

Transition Metal-Catalyzed Annulation

Palladium-catalyzed C–H activation provides an alternative route. A method inspired by pyranoindole synthesis employs Pd(OAc)₂ (5 mol%) with pivalic acid as a co-catalyst in DMF at 120°C. This approach avoids pre-functionalized substrates but requires careful optimization to prevent over-oxidation.

Carboxylic Acid Functionalization

Direct Carboxylation via CO₂ Insertion

A rhodium-catalyzed carboxylation adapted from triindole synthesis introduces the C-1 carboxylic acid group. Using [RhCl(cod)]₂ (3 mol%) and CO₂ (1 atm) in DMF/H₂O (4:1), the reaction proceeds at 100°C for 12 h:

$$ \text{6-Fluoro-9H-pyridoindole} + \text{CO}_2 \xrightarrow{\text{Rh catalyst}} \text{1-Carboxylic acid derivative} $$

Condition Outcome
CO₂ Pressure 1 atm (balloon) 58% yield
Solvent System DMF/H₂O (4:1) Enhances solubility

Oxidation of Methyl Groups

For intermediates with C-1 methyl substituents, KMnO₄ in acidic conditions (H₂SO₄, H₂O, 60°C) oxidizes the methyl to carboxylic acid. This method, however, risks over-oxidation of the pyrido ring and requires strict temperature control.

Final Reduction and Saturation

Catalytic Hydrogenation

Partial saturation of the pyrido ring is achieved using Pd/C (10 wt%) under H₂ (3 atm) in ethanol. The reaction selectively reduces double bonds while preserving the fluorine and carboxylic acid groups:

$$ \text{9H-Pyridoindole} \xrightarrow{\text{Pd/C, H}_2} \text{1H,2H,3H,4H,9H-Pyridoindole} $$

Parameter Effect on Selectivity
H₂ Pressure 3 atm (higher pressures favor over-reduction)
Catalyst Loading 10% Pd/C (lower loadings slow reaction)

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Average Yield Key Advantage Limitation
VNS + Pictet-Spengler 62% High regioselectivity Multi-step purification
Pd-Catalyzed Annulation 55% Fewer steps Sensitive to oxygen
Direct Carboxylation 58% Atom-economical Requires high-pressure CO₂

Scalability Considerations

Industrial-scale synthesis favors the VNS pathway due to compatibility with continuous flow reactors. In contrast, transition metal-catalyzed methods face challenges in catalyst recovery and cost.

Characterization and Quality Control

Spectroscopic Validation

  • ¹⁹F NMR : δ −112 ppm (C-6 fluorine, coupling with adjacent protons)
  • ¹H NMR : Characteristic ABX system for C-1 carboxylic acid (δ 12.8 ppm, broad)
  • HPLC Purity : >98% achieved via reverse-phase C18 column (MeCN/H₂O + 0.1% TFA)

Stability Profiling

The compound exhibits pH-dependent stability:

  • Acidic Conditions (pH <3) : Decarboxylation occurs above 40°C
  • Basic Conditions (pH >9) : Ring-opening reactions dominate

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride

Biological Activity

6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C11H9FN2O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 1152505-24-2

The presence of a fluorine atom at the 6th position significantly influences its chemical reactivity and biological properties. The compound's structure allows for various interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for cellular metabolism. For instance, it interacts with xanthine oxidase and other metabolic enzymes.
  • Receptor Modulation : It can bind to various receptors, altering their signaling pathways and affecting cellular responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several human tumor cell lines:

Cell LineIC50 (µM)Reference
HeLa12.5
A37510.0
DU1458.0

The mechanism involves apoptosis induction and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Acinetobacter baumannii32
Pseudomonas aeruginosa16

These findings suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity in preclinical models. The compound reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed significant apoptosis in tumor tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid C₁₂H₁₁FN₂O₂ 234.23 -F (C6), -COOH (C1) High polarity due to -COOH; moderate lipophilicity from -F
6-Hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid C₁₂H₁₂N₂O₃ 234.24 -OH (C6), -COOH (C3) Enhanced hydrogen-bonding capacity; lower metabolic stability
6-Methoxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid C₁₃H₁₄N₂O₃ 258.26 -OCH₃ (C6), -COOH (C1) Increased lipophilicity; potential for improved CNS penetration
1-(3,4,5-Trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide C₂₇H₂₂ClN₃O₄ 487.94 -CONH-aryl (C3), -OCH₃ (aryl) Anticancer activity reported; bulky substituents limit solubility
1-(Octafluorobutyl)-1H-pyrido[3,4-b]indole-3-carboxylic acid C₁₆H₁₂F₈N₂O₂ 416.27 -CF₂CF₂CF₂CF₃ (C1), -COOH (C3) Extreme lipophilicity; potential fluorophilic interactions

Key Observations:

Substituent Effects on Polarity and Solubility

  • The 6-fluoro analog exhibits moderate polarity, balancing the hydrophilic carboxylic acid group and the hydrophobic fluorine atom. In contrast, the 6-hydroxy analog (C6-OH) has higher aqueous solubility due to stronger hydrogen-bonding capacity but may suffer from oxidative instability .
  • Methoxy-substituted derivatives (e.g., 6-OCH₃) show increased lipophilicity, which could enhance membrane permeability but reduce solubility in polar solvents .

Biological Activity Correlations

  • Compounds with bulky aryl groups (e.g., 1-(3,4,5-trimethoxyphenyl)) demonstrate cytotoxic activity in cancer cell lines, likely due to intercalation or kinase inhibition . However, their large substituents may hinder pharmacokinetic profiles.
  • Fluorinated analogs , such as the target compound and the octafluorobutyl derivative, are of interest for targeting fluorophilic regions in enzymes or improving metabolic stability .

Synthetic Accessibility The 6-fluoro derivative is synthesized in high purity (95%) via fluorination of precursor indole intermediates . In contrast, hydroxy-substituted analogs are often isolated from natural sources (e.g., plants), as seen in the isolation of 9H-pyrido[3,4-b]indole-1-methanol from Borreriastricta .

Thermal and Spectral Properties

  • Derivatives with electron-withdrawing groups (e.g., -F, -COOH) exhibit distinct IR and NMR profiles. For example, the 6-fluoro compound shows characteristic ^1H NMR signals at δ 8.67–8.73 (aromatic protons) and IR absorption at 1651 cm⁻¹ (C=O stretch) .

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via acid-amine coupling using trimethylsilyl azide (TMSN₃) as a promoter. For example, reacting 9H-pyrido[3,4-b]indole-3-carboxylic acid (1 mmol) with primary/secondary amines (1 mmol) in the presence of TMSN₃ and triethylamine (Et₃N) at room temperature for 2–8 hours yields amide derivatives with >85% efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Reaction time and amine nucleophilicity critically affect yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves the 3D arrangement of atoms, revealing intramolecular hydrogen bonding between the carboxylic acid group and the indole nitrogen .
  • ¹H/¹³C NMR in DMSO-d₆ identifies functional groups (e.g., δ ~12 ppm for carboxylic acid proton, δ ~160 ppm for carbonyl carbon) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 234.23) .

Q. What methodologies are employed to evaluate its biological activity in anticancer research?

  • Methodological Answer :
  • In vitro cytotoxicity assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 0.1–100 μM concentrations. IC₅₀ values are calculated using nonlinear regression .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells after 48-hour exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Methodological Answer :
  • Synthesize analogs with variations at the fluorine position (e.g., 4-fluoro vs. 6-fluoro) or carboxylic acid substitution (e.g., methyl ester, amide).
  • Compare bioactivity using standardized assays. For example, replacing the carboxylic acid with an amide group (as in ’s hybrids) enhances blood-brain barrier penetration .
  • Key SAR Table :
Substituent ModificationBioactivity ChangeMechanism Insight
Fluorine at position 6↑ CytotoxicityEnhanced H-bonding with target kinase
Carboxylic acid → Amide↑ SelectivityReduced plasma protein binding
Methoxy addition↓ SolubilityIncreased logP value
Data synthesized from

Q. What analytical challenges arise in quantifying purity and stability, and how are they addressed?

  • Methodological Answer :
  • Purity analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) achieves >98% purity .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hygroscopicity and hydrolytic stability. Lyophilization improves long-term storage .

Q. How can contradictory data in reported biological activities between studies be resolved?

  • Methodological Answer :
  • Reproduce assays under standardized conditions (e.g., same cell lines, serum-free media).
  • Use molecular docking (e.g., AutoDock Vina) to validate target engagement. For instance, fluorine’s electronegativity may enhance binding to kinase ATP pockets in some cell lines but not others .

Q. What strategies are effective for synthesizing derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • Prodrug synthesis : Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester prodrugs show 3× higher Cmax in rat models) .
  • PEGylation : Introduce polyethylene glycol (PEG) chains to the indole nitrogen to increase aqueous solubility .

Data-Driven Research Questions

Q. How is in vitro toxicity and selectivity evaluated against normal cell lines?

  • Methodological Answer :
  • Test parallel cytotoxicity in normal cells (e.g., HEK-293) and cancer cells.
  • Calculate selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells). Derivatives in showed SI >5, indicating therapeutic potential .

Q. What role does the fluorine substituent play in modulating the compound’s pharmacological profile?

  • Methodological Answer :
  • Fluorine’s electronegativity increases binding affinity to enzymes (e.g., topoisomerase II) by 10–30% compared to non-fluorinated analogs .
  • Comparative Table :
CompoundTopoisomerase II Inhibition (%)LogP
6-Fluoro derivative82 ± 32.1
Non-fluorinated analog58 ± 51.8
Data adapted from

Q. How can computational approaches predict target interactions and metabolic stability?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability with cytochrome P450 enzymes to predict metabolism .
  • ADMET prediction tools (e.g., SwissADME) estimate oral bioavailability (%F >50% for amide derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.